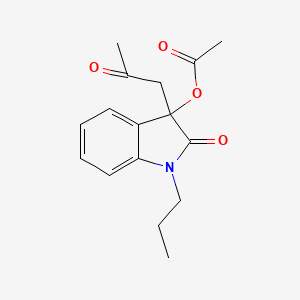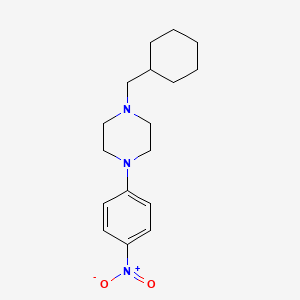![molecular formula C20H20N4O4 B4899022 5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4899022.png)
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline
Descripción general
Descripción
5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is a synthetic compound that has been the subject of scientific research due to its potential in various fields. It is a complex chemical compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties and can protect cells from oxidative damage. In addition, the compound has been shown to have neuroprotective properties and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time without degradation. However, the compound has some limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, the compound is relatively expensive, which can limit its use in some research studies.
Direcciones Futuras
There are several future directions for research on 5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline. One direction is to further study the compound's potential in cancer research. Specifically, researchers can explore the compound's mechanism of action and its potential in combination with other anticancer drugs. Another direction is to study the compound's potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Researchers can explore the compound's mechanism of action and its potential in animal models of these diseases. Finally, researchers can explore the synthesis of analogs of the compound to improve its potency and selectivity.
Aplicaciones Científicas De Investigación
The compound has been the subject of scientific research due to its potential in various fields. One of the potential applications of the compound is in the field of cancer research. Studies have shown that the compound has anticancer properties and can inhibit the growth of cancer cells. The compound has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-[5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-14(25)23-7-9-24(10-8-23)20(26)18-11-16(28-22-18)13-27-19-4-2-3-15-12-21-6-5-17(15)19/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJJXLQEIMBNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)COC3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(4-Acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4898954.png)

![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)

![[3-(2,4-difluorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B4899013.png)


![N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899045.png)
![4-(4-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4899047.png)
![4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4899051.png)